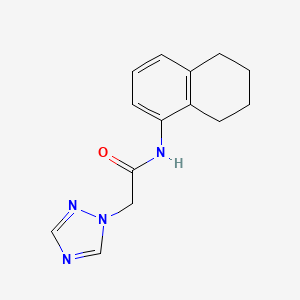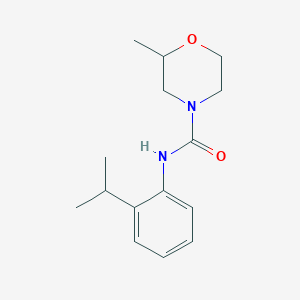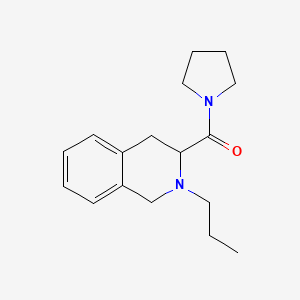
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide, also known as SM-130686, is a synthetic compound that belongs to the class of azepanone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of dopamine and serotonin neurotransmitter systems in the brain. N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antipsychotic effects. N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This may also contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide for lab experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in the regulation of mood and behavior. However, one of the limitations of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide is its relatively low potency compared to other antipsychotic drugs. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of depression and anxiety disorders. Another area of interest is its potential use as a tool for studying the role of dopamine and serotonin neurotransmitter systems in the regulation of mood and behavior. Further research is also needed to better understand the mechanism of action of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide and to optimize its pharmacological properties for use in clinical settings.
Conclusion
In conclusion, N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide, or N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide, is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor makes it a useful tool for studying the role of these receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,2,2-trifluoroacetic acid anhydride to yield the final product. The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are both involved in the regulation of mood and behavior. N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide has also been found to have anxiolytic and antipsychotic effects in animal models.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11-6-7-12(15)10-13(11)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGIVQDIHHTHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


